molecular formula C16H15F2N3O5 B599860 Cytidine, N-benzoyl-2'-deoxy-2',2'-difluoro- CAS No. 142816-70-4

Cytidine, N-benzoyl-2'-deoxy-2',2'-difluoro-

Cat. No. B599860
M. Wt: 367.309
InChI Key: HSMDTRXWNNAGKY-UHFFFAOYSA-N
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Description

“Cytidine, N-benzoyl-2’-deoxy-2’,2’-difluoro-” is a synthetic nucleotide analog that has shown promising results as an effective option for treating a wide range of life-threatening illnesses, including cancer, viral infections, and genetic disorders . It is used as a reactant in the synthesis of 2’, 5’-Dideoxycytidines and other derivatives of 2’-Deoxycytidine, N-Protected 2?-Deoxyribonucleosides (useful for oligonucleotide synthesis), 3?-, 5?-and 3?, 5?-di-O-crotonyl 2?-deoxynucleoside derivatives .


Synthesis Analysis

The synthesis of “Cytidine, N-benzoyl-2’-deoxy-2’,2’-difluoro-” involves several steps. An improved method for stereoselectively preparing 2’-deoxy-2’,2’-difluorocytidine has been reported, which includes reacting a 1-halo ribofuranose . Another process involves making 2’-deoxy-2’,2’-difluoro-3’,5’-di-O-benzoyl-cytidine hydrochloride from certain intermediates .


Molecular Structure Analysis

The molecular formula of “Cytidine, N-benzoyl-2’-deoxy-2’,2’-difluoro-” is C16H17N3O5 . The average mass is 331.323 Da and the monoisotopic mass is 331.116821 Da .


Chemical Reactions Analysis

The chemical reactions involving “Cytidine, N-benzoyl-2’-deoxy-2’,2’-difluoro-” are complex and involve multiple steps. The processes for preparing the nucleoside agents involve the stereochemical inversion of carbohydrate intermediates bearing a leaving group at the anomeric center .

Safety And Hazards

The safety data sheet for “Cytidine, N-benzoyl-2’-deoxy-2’,2’-difluoro-” advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It recommends using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

properties

IUPAC Name

N-[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2N3O5/c17-16(18)12(23)10(8-22)26-14(16)21-7-6-11(20-15(21)25)19-13(24)9-4-2-1-3-5-9/h1-7,10,12,14,22-23H,8H2,(H,19,20,24,25)/t10-,12-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSMDTRXWNNAGKY-MPKXVKKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)C3C(C(C(O3)CO)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)[C@H]3C([C@@H]([C@H](O3)CO)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cytidine, N-benzoyl-2'-deoxy-2',2'-difluoro-

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